molecular formula C8H5Br2ClN2 B12830359 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole

5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole

Cat. No.: B12830359
M. Wt: 324.40 g/mol
InChI Key: XZFVFGWVVMMZDU-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the bromination of 1-hydroxyimidazoles using bromine in acetic acid, which yields dibromo derivatives . Another approach involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride (SOCl2) to produce 4,5-dibromo-2-chloro-1-(chloromethyl)imidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents under controlled conditions. The use of photochemical cleavage of imidazolediazonium fluoroborates has also been explored for the synthesis of halogenated imidazoles .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzimidazoles: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific substitution pattern also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H5Br2ClN2

Molecular Weight

324.40 g/mol

IUPAC Name

4,6-dibromo-2-(chloromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H5Br2ClN2/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3H2,(H,12,13)

InChI Key

XZFVFGWVVMMZDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)CCl)Br)Br

Origin of Product

United States

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